1-(3-Bromo-1H-indol-4-yl)ethanone
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Overview
Description
1-(3-Bromo-1H-indol-4-yl)ethanone is an organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 3-position of the indole ring and an ethanone group at the 4-position. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 1-(3-Bromo-1H-indol-4-yl)ethanone typically involves the bromination of indole derivatives. One common method is the bromination of 1H-indole-4-yl ethanone using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters and minimize human error .
Chemical Reactions Analysis
1-(3-Bromo-1H-indol-4-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3).
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-1H-indol-4-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Indole derivatives, including this compound, are studied for their potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery programs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-1H-indol-4-yl)ethanone is primarily related to its interaction with biological targets. The indole nucleus can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
The bromine atom and ethanone group can also influence the compound’s reactivity and binding affinity, contributing to its overall biological activity .
Comparison with Similar Compounds
1-(3-Bromo-1H-indol-4-yl)ethanone can be compared with other indole derivatives, such as:
1-(4-Bromo-1H-indol-3-yl)ethanone: Similar in structure but with the bromine atom at the 4-position.
1-(1H-indol-3-yl)ethanone: Lacks the bromine atom, which can affect its reactivity and biological activity.
1-(7-Bromo-1H-indol-3-yl)ethanone: Has the bromine atom at the 7-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H8BrNO |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
1-(3-bromo-1H-indol-4-yl)ethanone |
InChI |
InChI=1S/C10H8BrNO/c1-6(13)7-3-2-4-9-10(7)8(11)5-12-9/h2-5,12H,1H3 |
InChI Key |
GOIAKXHWHIQMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC=C1)NC=C2Br |
Origin of Product |
United States |
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